
4-Cumylphenol-2,6-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cumylphenol-2,6-d2 is a deuterated isotope of 4-Cumylphenol, identified by the CAS number 1793085-74-1. It has a molecular formula of C15H14D2O and a molecular weight of 214.3 g/mol. This compound is primarily used in analytical method development, method validation, and quality control applications .
Vorbereitungsmethoden
The synthesis of 4-Cumylphenol-2,6-d2 involves the reaction of phenol with alpha-methylstyrene in the presence of an acid catalyst and an alkylbenzene, preferably cumene . The reaction conditions typically include a temperature range of 78-80°C and the use of solvents like DMSO or methanol. Industrial production methods often employ continuous or batch-wise processes, with the feed rate measured in weighted hourly space velocity (whsv) ranging from 0.1 to 12.0 .
Analyse Chemischer Reaktionen
4-Cumylphenol-2,6-d2 undergoes various chemical reactions, including Friedel–Crafts alkylation, where it reacts with alkenes in the presence of metal triflates or metal triflimidates as catalysts . Common reagents used in these reactions include trifluoromethanesulfonic acid, oleum, boron trifluoride, sulfonic resins, p-toluenesulfonic acid, and methanesulfonic acid . The major products formed from these reactions are typically alkylphenols, which are of industrial interest as lubricants and antioxidants .
Wissenschaftliche Forschungsanwendungen
4-Cumylphenol-2,6-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for polymers and is used in the study of reaction mechanisms and kinetics. In biology and medicine, it is employed in metabolic research to study pathways in vivo and in clinical diagnostics for imaging and diagnosis. In industry, it is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
Wirkmechanismus
The mechanism of action of 4-Cumylphenol-2,6-d2 involves its interaction with estrogen-related receptor gamma, acting as a transcription activator in the absence of a bound ligand . This interaction leads to the activation of reporter genes controlled by estrogen response elements . The molecular targets and pathways involved include the estrogen response elements and the transcriptional activation pathways .
Vergleich Mit ähnlichen Verbindungen
4-Cumylphenol-2,6-d2 is similar to other alkylphenols such as 4-tert-octylphenol and 4-Cumylphenol . its deuterated nature makes it unique, as it is specifically used in stable isotope labeling for studying metabolic pathways and environmental pollutant standards. Other similar compounds include 4-tert-octylphenol, which is also used in industrial applications as a lubricant and antioxidant .
Eigenschaften
Molekularformel |
C15H16O |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
2,6-dideuterio-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3/i10D,11D |
InChI-Schlüssel |
QBDSZLJBMIMQRS-MIBQVNFTSA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


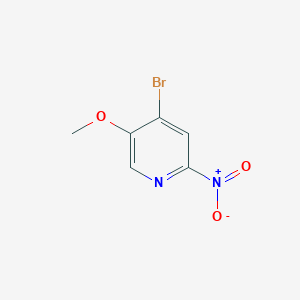
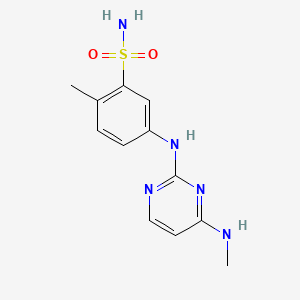
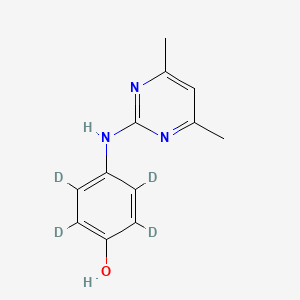
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)

![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
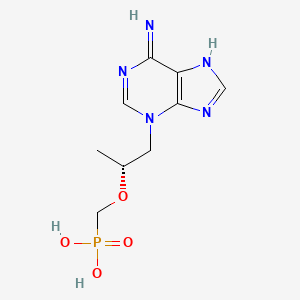
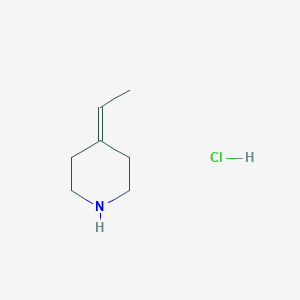



![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
